molecular formula C29H21FN2O3 B2586513 3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide CAS No. 887882-13-5

3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide

Cat. No.: B2586513
CAS No.: 887882-13-5
M. Wt: 464.496
InChI Key: XEYNZTSSHGUHMB-UHFFFAOYSA-N
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Description

3-(2-([1,1’-biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide is a complex organic compound that belongs to the benzofuran class of compounds. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(2-([1,1’-biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the specific enzyme and reaction conditions . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, altering its conformation and activity.

Cellular Effects

The effects of 3-(2-([1,1’-biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Additionally, changes in gene expression induced by this compound can lead to alterations in cellular metabolism, affecting processes such as energy production and biosynthesis.

Molecular Mechanism

The molecular mechanism of action of 3-(2-([1,1’-biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide involves several key steps. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it may bind to specific receptors or enzymes, inhibiting their activity and leading to downstream effects on cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(2-([1,1’-biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide can change over time. This includes information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies . For example, the stability of this compound may be influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, degradation products may form, potentially altering the compound’s activity and effects on cells.

Dosage Effects in Animal Models

The effects of 3-(2-([1,1’-biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide can vary with different dosages in animal models. Studies have shown that this compound can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects . Additionally, at high doses, toxic or adverse effects may be observed, highlighting the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

3-(2-([1,1’-biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide is involved in several metabolic pathways, interacting with various enzymes and cofactors . These interactions can influence metabolic flux and metabolite levels, potentially affecting overall cellular metabolism. For example, this compound may inhibit key enzymes in metabolic pathways, leading to the accumulation or depletion of specific metabolites.

Transport and Distribution

The transport and distribution of 3-(2-([1,1’-biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide within cells and tissues involve interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For instance, specific transporters may facilitate the uptake of this compound into cells, while binding proteins may sequester it in particular cellular compartments.

Subcellular Localization

The subcellular localization of 3-(2-([1,1’-biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide can significantly impact its activity and function . This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect energy production and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-([1,1’-biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the intramolecular Friedel-Crafts reaction, which is catalyzed by phosphoric acid and exhibits good functional group tolerance

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize side reactions. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-([1,1’-biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized under specific conditions to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydrobenzofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzofuran-2,3-dione, while reduction can yield 2,3-dihydrobenzofuran derivatives.

Scientific Research Applications

3-(2-([1,1’-biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-([1,1’-biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical properties. Its structure allows for versatile modifications, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

N-(3-fluorophenyl)-3-[[2-(4-phenylphenyl)acetyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H21FN2O3/c30-22-9-6-10-23(18-22)31-29(34)28-27(24-11-4-5-12-25(24)35-28)32-26(33)17-19-13-15-21(16-14-19)20-7-2-1-3-8-20/h1-16,18H,17H2,(H,31,34)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYNZTSSHGUHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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